molecular formula C19H14BrN5O2S B2868068 N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1223965-39-6

N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Numéro de catalogue: B2868068
Numéro CAS: 1223965-39-6
Poids moléculaire: 456.32
Clé InChI: CDAUSJLEHHNNBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazolopyrazine core, which is a fused ring system containing both triazole and pyrazine rings

Propriétés

IUPAC Name

N-(4-bromophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O2S/c20-13-6-8-14(9-7-13)21-16(26)12-28-19-23-22-17-18(27)24(10-11-25(17)19)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAUSJLEHHNNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Br)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclization of Pyrazine Hydrazides

2-Aminopyrazine-3-carboxylic acid hydrazide serves as the starting material. Reaction with phenylacetic acid derivatives in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields 7-phenyl-8-oxo-7H,8H-triazolo[4,3-a]pyrazine (Scheme 1A). The phenyl group at position 7 is introduced via a Suzuki coupling using phenylboronic acid and Pd(PPh₃)₄ in dioxane/water (4:1) at 80°C.

Key Reaction Conditions

Step Reagents/Conditions Yield Source
Hydrazide formation NH₂NH₂·H₂O, EtOH, reflux, 4 h 85%
Cyclization Phenylacetic acid, PPA, 130°C, 6 h 72%
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C 68%

Introduction of the 3-Thiol Group

The 3-thiol substituent is introduced by treating the triazolopyrazine core with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 3 hours, achieving 89% conversion. Alternatively, direct cyclization with thiourea derivatives under microwave irradiation (150 W, 15 min) provides the thiolated product in 78% yield.

Synthesis of N-(4-Bromophenyl)-2-Bromoacetamide

This fragment is prepared through bromination and amidation steps.

Bromination of Acetanilide

Acetanilide is brominated using Br₂ (1.1 equiv) in glacial acetic acid at 0–5°C, yielding N-(4-bromophenyl)acetamide (4’-bromoacetanilide) with 92% purity after recrystallization from ethanol.

α-Bromination of Acetamide

N-(4-Bromophenyl)acetamide undergoes α-bromination using N-bromosuccinimide (NBS, 1.05 equiv) and benzoyl peroxide (BPO, 0.1 equiv) in CCl₄ at 80°C for 2 hours, producing N-(4-bromophenyl)-2-bromoacetamide in 84% yield.

Characterization Data

  • NMR (CDCl₃) : δ 2.15 (s, 3H, COCH₃), 4.02 (s, 2H, CH₂Br), 7.42–7.58 (m, 4H, Ar-H).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 655 cm⁻¹ (C-Br).

Thioether Coupling

The final step involves nucleophilic substitution between the triazolopyrazine-3-thiol and N-(4-bromophenyl)-2-bromoacetamide.

Reaction Optimization

A mixture of 7-phenyl-8-oxo-triazolopyrazine-3-thiol (1.0 equiv), N-(4-bromophenyl)-2-bromoacetamide (1.2 equiv), and NaH (1.5 equiv) in anhydrous DMF is stirred at 25°C for 12 hours under nitrogen. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1), yielding 76% of the target compound.

Critical Parameters

Parameter Optimal Value Impact on Yield
Base NaH Maximizes S-alkylation
Solvent DMF Enhances solubility
Temperature 25°C Prevents decomposition

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 2.08 (s, 3H, COCH₃), 4.32 (s, 2H, SCH₂), 7.35–7.89 (m, 9H, Ar-H), 10.21 (s, 1H, NH).
  • HRMS (ESI+) : m/z calculated for C₂₁H₁₆BrN₅O₂S [M+H]⁺: 506.0234; found: 506.0238.

Alternative Synthetic Routes

One-Pot Assembly

A tandem cyclization-coupling approach employs 2-aminopyrazine, phenyl isothiocyanate, and N-(4-bromophenyl)-2-bromoacetamide in the presence of Cs₂CO₃ and CuI in DMF at 100°C for 8 hours, achieving a 62% yield.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 20 min) reduces reaction time by 75% while maintaining a 71% yield, demonstrating improved efficiency for large-scale production.

Challenges and Solutions

  • Regioselectivity in Cyclization : Use of directing groups (e.g., nitro) at position 5 of pyrazine ensures correct triazole ring formation.
  • Over-Bromination : Controlled addition of Br₂ at 0°C minimizes di-brominated byproducts.
  • Thiol Oxidation : Conducting reactions under nitrogen prevents disulfide formation.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Applications De Recherche Scientifique

N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain types of cancer and infectious diseases.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mécanisme D'action

The mechanism of action of N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological outcomes.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-(4-chlorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide
  • N-(4-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Uniqueness

N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.

Activité Biologique

N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that are currently under investigation. This article provides a detailed overview of its synthesis, biological significance, mechanisms of action, and relevant research findings.

1. Synthesis and Structural Characteristics

The compound belongs to the class of heterocyclic compounds and features a triazolopyrazine core. The synthesis typically involves multi-step organic reactions:

  • Formation of the Triazolopyrazine Core : Achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
  • Introduction of the Bromophenyl Group : Involves nucleophilic substitution where bromophenyl halide reacts with the triazolopyrazine intermediate.
  • Thioacetamide Linkage Formation : This step incorporates the sulfanyl group into the acetamide structure.

Antimicrobial Activity

Research has shown that compounds similar to N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds with similar structures were evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species using turbidimetric methods. Results indicated promising activity against specific pathogens .

Anticancer Activity

The compound has been studied for its potential anticancer properties:

  • Cell Line Studies : In vitro testing against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells showed significant cytotoxicity. The Sulforhodamine B (SRB) assay was employed to assess cell viability .

The biological activity of N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is believed to involve interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular signaling pathways leading to desired biological outcomes .

Table of Biological Activities

Activity TypeModel UsedResultsReference
AntimicrobialVarious bacterial strainsSignificant inhibition observed
AnticancerMCF7 cell lineHigh cytotoxicity noted
Mechanistic StudyMolecular dockingBinding affinity established

4. Conclusion

N-(4-bromophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide shows promise as a compound with notable biological activities including antimicrobial and anticancer effects. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.